1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836979
InChI: InChI=1S/C16H19N3/c1-11(17)14-7-8-16(18-12(14)2)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10,17H2,1-2H3
SMILES:
Molecular Formula: C16H19N3
Molecular Weight: 253.34 g/mol

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine

CAS No.:

Cat. No.: VC15836979

Molecular Formula: C16H19N3

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine -

Specification

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
IUPAC Name 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine
Standard InChI InChI=1S/C16H19N3/c1-11(17)14-7-8-16(18-12(14)2)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10,17H2,1-2H3
Standard InChI Key BXAPXTISGRKCDT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure integrates three key components:

  • Indoline moiety: A bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, contributing to aromaticity and planar geometry.

  • 2-methylpyridine: A heteroaromatic ring with a methyl substituent at the 2-position, enhancing steric effects and electronic modulation.

  • Ethanamine group: A primary amine (–NH2_2) attached to a two-carbon chain, enabling hydrogen bonding and ionic interactions .

The spatial arrangement of these groups facilitates interactions with biological targets, particularly neurotransmitter receptors. The IUPAC name, 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine, reflects its substitution pattern (Figure 1).

Table 1: Molecular Properties of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine

PropertyValue
Molecular FormulaC16H19N3\text{C}_{16}\text{H}_{19}\text{N}_{3}
Molecular Weight253.34 g/mol
IUPAC Name1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine
SMILESCC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N
InChI KeyBXAPXTISGRKCDT-UHFFFAOYSA-N
PubChem CID102546509

Physicochemical Characteristics

The compound’s boiling point and solubility remain under investigation, but its logP value (estimated at 2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The presence of basic amine groups (pKa ≈ 9.5) enhances solubility in acidic environments, a trait exploitable in prodrug design .

Synthesis and Manufacturing

Reductive Amination Pathway

A primary synthesis route involves reductive amination of a pyridine-indoline intermediate. The process proceeds as follows:

  • Intermediate Preparation: 6-(Indolin-1-yl)-2-methylpyridine-3-carbaldehyde is synthesized via Ullmann coupling between indoline and 2-methyl-3-bromopyridine.

  • Reductive Amination: The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to yield the target amine.

Key Reaction:

Pyridine-indoline aldehyde+NH4OAcNaBH3CN1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine\text{Pyridine-indoline aldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine}

Alternative Methodologies

  • Nucleophilic Substitution: Replacement of a halogen atom at the pyridine’s 3-position with ethylamine under basic conditions.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach pre-functionalized indoline and pyridine fragments.

Chemical Reactivity and Derivative Formation

Acylation Reactions

The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives:

R-NH2+Cl-CO-R’R-NH-CO-R’+HCl\text{R-NH}_2 + \text{Cl-CO-R'} \rightarrow \text{R-NH-CO-R'} + \text{HCl}

Such derivatives are explored for enhanced bioavailability.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) produces secondary amines, altering electronic properties and receptor binding kinetics.

Precaution CodeDescription
P261Avoid breathing dust/fume
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s dual 5-HT2A_{2A}/D2_2 activity positions it as a lead candidate for atypical antipsychotics with reduced extrapyramidal side effects.

Prodrug Development

Esterification of the amine group enhances oral bioavailability, enabling systemic delivery for MAO-B inhibitor applications .

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